Psymberin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

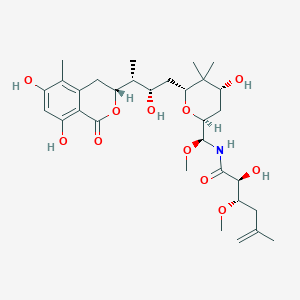

Psymberin is a hydroxybenzoic acid.

This compound is a natural product found in Ircinia ramosa and Psammocinia bulbosa with data available.

Applications De Recherche Scientifique

Structural Characteristics

Psymberin is a member of the pederin family, characterized by a dihydroisocoumarin side chain that distinguishes it from other members like pederin and mycalamide. Structural modifications have been shown to influence its bioactivity, particularly its ability to inhibit protein translation and induce cytotoxic effects in various cancer cell lines .

Protein Translation Inhibition

Research indicates that this compound effectively inhibits protein synthesis in cancer cells. In studies conducted on colorectal cancer (CRC) cell lines, this compound demonstrated an EC50 value below 10 nM, highlighting its potency . The mechanism involves the disruption of mRNA translation processes, leading to cell growth arrest:

- Inhibition Assays : this compound was tested in both cell-based assays (using HeLa and SK-MEL-5 cells) and cell-free systems. Results showed that this compound inhibited protein synthesis significantly more in cellular contexts than in vitro, suggesting additional cellular interactions .

- Cell Cycle Arrest : this compound treatment resulted in G1 phase arrest in CRC cells, correlating with increased phosphorylation of p38 MAPK, a pathway associated with cellular stress responses .

Colorectal Cancer Research

A notable study employed patient-derived organoids to assess this compound's efficacy against CRC. The findings revealed that this compound not only inhibited protein synthesis but also induced significant cell cycle arrest without triggering apoptosis, differentiating its action from traditional chemotherapeutic agents .

| Study | Model | Key Findings |

|---|---|---|

| High-Throughput Screening | CRC Cell Lines | This compound showed >50% killing across multiple lines |

| Organoid Studies | Patient-Derived Organoids | Induced G1 arrest and p38 activation without apoptosis |

| Mechanistic Analysis | In Vitro Assays | Rapid inhibition of translation observed within 1 hour |

Synthetic Approaches

Research has also focused on synthesizing this compound analogs to explore structure-activity relationships (SAR). These studies have identified critical components of the molecule that influence its biological activity:

Analyse Des Réactions Chimiques

Chemical Reactivity and Structural Modifications

Studies have explored the impact of structural modifications on psymberin's biological activity, revealing key information about its chemical reactivity and structure-activity relationship (SAR) :

-

Dihydroisocoumarin Side Chain: The presence of the dihydroisocoumarin side chain is unique to this compound within the pederin family . Its modification, such as acetylation or methylether formation, can affect cytotoxicity .

-

N-acyl aminal Linkage: Modifications to the alkoxy group in the N-acyl aminal impact biological activity .

-

Psymberate Side Chain: Removal of the psymberate side chain abolishes cytotoxic activity .

-

Stereochemistry: The stereochemistry at C4 or C8 on the amide side chain affects cellular accumulation .

Biological Activity and Chemical Features

This compound's biological activity is linked to its chemical features. It is known to be a potent inhibitor of protein synthesis and exhibits anticancer properties .

Studies have shown that this compound inhibits protein translation, which leads to activation of stress response pathways and cell cycle arrest . Unlike other members of the pederin family, this compound does not display irritant or blistering activity .

Protein Translation Inhibition

This compound inhibits protein translation, which induces p38 activation .

| Compound | EC50 (nM) in HeLa Cells | EC50 (nM) in SK-MEL-5 Cells |

|---|---|---|

| This compound | 2.2 | 11 |

| Mycalamide | 60 | 64 |

| This compound Epimers | 200-400 | N/A |

| Psympederin | 200-400 | N/A |

| Psympederin Diastereomer | No activity | No activity |

| Psymberate-truncated analog | No activity | No activity |

EC50 values represent the concentration required for 50% inhibition.

The table shows that this compound and mycalamide potently inhibit translation in HeLa and SK-MEL-5 cells . Modifications to this compound, such as epimerization or truncation, can reduce or abolish activity .

Propriétés

Formule moléculaire |

C31H47NO11 |

|---|---|

Poids moléculaire |

609.7 g/mol |

Nom IUPAC |

(2S,3S)-N-[(S)-[(2S,4R,6R)-6-[(2S,3R)-3-[(3R)-6,8-dihydroxy-5-methyl-1-oxo-3,4-dihydroisochromen-3-yl]-2-hydroxybutyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-3-methoxy-5-methylhex-5-enamide |

InChI |

InChI=1S/C31H47NO11/c1-14(2)9-22(40-7)27(37)28(38)32-29(41-8)23-13-24(36)31(5,6)25(42-23)12-19(34)16(4)21-10-17-15(3)18(33)11-20(35)26(17)30(39)43-21/h11,16,19,21-25,27,29,33-37H,1,9-10,12-13H2,2-8H3,(H,32,38)/t16-,19+,21-,22+,23+,24-,25-,27+,29+/m1/s1 |

Clé InChI |

BNNIEBYABSNREN-CYRUSRGFSA-N |

SMILES isomérique |

CC1=C2C[C@@H](OC(=O)C2=C(C=C1O)O)[C@H](C)[C@H](C[C@@H]3C([C@@H](C[C@H](O3)[C@@H](NC(=O)[C@H]([C@H](CC(=C)C)OC)O)OC)O)(C)C)O |

SMILES canonique |

CC1=C2CC(OC(=O)C2=C(C=C1O)O)C(C)C(CC3C(C(CC(O3)C(NC(=O)C(C(CC(=C)C)OC)O)OC)O)(C)C)O |

Synonymes |

irciniastatin A psymberin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.